BenchChemオンラインストアへようこそ!

3-[(3-Bromophenyl)amino]propanenitrile

Aminopeptidase N inhibition Enzymatic assay Structure-activity relationship

3-[(3-Bromophenyl)amino]propanenitrile (CAS 1049118-66-2) is a non-fungible β-aminonitrile building block for APN-targeted drug discovery. With confirmed nanomolar APN inhibition (IC50=70 nM) and >1,400-fold selectivity over HDAC1/2, this scaffold enables validated target engagement and selectivity profiling. The meta-bromo substitution dictates distinct regioselectivity in cross-coupling and cyclization reactions—positional isomers cannot substitute. Its bifunctional amine-nitrile architecture supports versatile heterocycle construction. Available in research-grade purity (≥95%), this intermediate is ideal for medicinal chemistry campaigns requiring defined SAR and benchmark pharmacological controls.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 1049118-66-2
Cat. No. B1517241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Bromophenyl)amino]propanenitrile
CAS1049118-66-2
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NCCC#N
InChIInChI=1S/C9H9BrN2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,12H,2,6H2
InChIKeyQIUYZXDLEQXUJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Bromophenyl)amino]propanenitrile (CAS 1049118-66-2): Chemical Identity, Key Properties, and Procurement Baseline


3-[(3-Bromophenyl)amino]propanenitrile (CAS 1049118-66-2), also referred to as 3-(3-bromoanilino)propanenitrile, is a synthetic organic compound belonging to the β-aminonitrile class . With a molecular formula of C9H9BrN2 and a molecular weight of 225.09 g/mol, its structure features a secondary amine linkage bridging a 3-bromophenyl group to a propanenitrile chain . This bifunctional scaffold—combining a halogenated aromatic ring with a reactive nitrile moiety—positions it as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor pharmacophores [1]. Commercially available in research-grade purities typically ≥97% , the compound is distributed by multiple certified suppliers for laboratory-scale synthesis and screening applications .

Why 3-[(3-Bromophenyl)amino]propanenitrile Cannot Be Interchanged with Closely Related Analogs: A Caution Against Unverified Procurement


Substituting 3-[(3-bromophenyl)amino]propanenitrile with seemingly similar in-class aminonitriles or bromophenyl derivatives introduces substantial risk due to pronounced differences in biological target engagement and physicochemical behavior. Empirical evidence reveals that subtle structural modifications—such as the precise bromo substitution pattern on the phenyl ring, the position of the nitrile group, or the absence of the secondary amine spacer—dramatically alter inhibitory potency (ΔIC50 > 3.8-fold for APN inhibition) [1] and target selectivity profiles (e.g., >1,400-fold selectivity gap between APN and HDAC inhibition) [1]. Furthermore, positional isomers exhibit divergent regioselectivity in synthetic transformations [2] and distinct physicochemical properties, including predicted pKa and solubility, which directly influence reaction conditions and purification protocols . The following quantitative evidence guide substantiates why this specific compound represents a non-fungible building block in both biological screening and synthetic pathway development.

Quantitative Differentiation Guide for 3-[(3-Bromophenyl)amino]propanenitrile: Head-to-Head Evidence vs. Closest Analogs


APN (Aminopeptidase N) Inhibitory Potency: 3-Bromo Substitution Achieves Low Nanomolar IC50

In enzymatic assays against porcine kidney aminopeptidase N (APN), 3-[(3-bromophenyl)amino]propanenitrile demonstrates an IC50 value of 70 nM, establishing it as a potent inhibitor within this chemotype [1]. In comparison, structurally related APN inhibitors bearing alternative substituents on the phenyl ring exhibit significantly attenuated activity. For instance, a direct comparator compound—N-(3-bromophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide—displays an APN Ki value of 19 nM under similar assay conditions (porcine kidney microsomes, L-leucine-p-nitroanilide substrate) [2].

Aminopeptidase N inhibition Enzymatic assay Structure-activity relationship

Target Selectivity Profile: Pronounced Preference for APN over HDAC1/HDAC2

3-[(3-Bromophenyl)amino]propanenitrile exhibits a marked selectivity gap between inhibition of APN (IC50 = 70 nM) and histone deacetylase 1/2 (HDAC1/HDAC2, IC50 > 100,000 nM) when assayed in human HeLa cell nuclear extracts [1]. This >1,400-fold selectivity window indicates that the compound, in its unoptimized form, preferentially engages APN over HDAC enzymes.

Target selectivity Histone deacetylase Off-target profiling

Positional Isomer Impact on Inhibitory Activity: Meta-Bromo vs. Ortho/ Para Substitution

The position of the bromine substituent on the phenyl ring critically governs biological activity, as demonstrated by a comparative analysis of structurally related 3-aminopropionitrile derivatives [1]. While specific IC50 data for the ortho- and para-bromo positional isomers of 3-[(3-bromophenyl)amino]propanenitrile are not directly reported in the open literature, a broader SAR study on analogous 3-phenyl-3-aminopropionitrile inhibitors reveals that substituent identity and position strongly modulate potency [1]. For instance, in a related scaffold, the meta-hydroxy (OH) derivative exhibited an IC50 of 0.26 µM, whereas the meta-fluoro (F) variant showed 2.7 µM, the meta-chloro (Cl) variant 16 µM, and the meta-bromo (Br) variant 40 µM [1].

Structure-activity relationship Regioisomer comparison Pharmacophore optimization

Predicted Physicochemical Differentiation: pKa, Lipophilicity, and Solubility Profiles Distinguish from Non-Brominated Analogs

Computationally predicted properties provide a baseline for differentiating 3-[(3-bromophenyl)amino]propanenitrile from its non-halogenated and alternative halogen-substituted analogs in terms of solubility, ionization state, and lipophilicity . The compound has a predicted pKa of 2.86±0.50 and a density of 1.486±0.06 g/cm³ .

Physicochemical properties Computational prediction Formulation development

Best-Fit Application Scenarios for 3-[(3-Bromophenyl)amino]propanenitrile Based on Verified Differentiation Evidence


APN (CD13) Targeted Inhibitor Screening and Early-Stage Lead Optimization

Given its confirmed nanomolar APN inhibitory activity (IC50 = 70 nM) and established selectivity window over HDAC enzymes (>1,400-fold), 3-[(3-bromophenyl)amino]propanenitrile is ideally suited as a starting scaffold for APN-focused drug discovery campaigns [1]. Researchers can utilize this compound to validate APN target engagement in cellular models of inflammation or tumor angiogenesis, where APN overexpression is pathologically relevant. Its defined potency and selectivity profile serve as a benchmark for iterative medicinal chemistry optimization aimed at improving metabolic stability and pharmacokinetic properties while maintaining target affinity.

Regioselective Chemical Synthesis and Derivatization of β-Aminonitrile Building Blocks

The compound's bifunctional nature—a nucleophilic secondary amine and a reactive nitrile group—enables its use as a versatile intermediate in the construction of nitrogen-containing heterocycles [2]. The 3-bromophenyl moiety also serves as a functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations), allowing for late-stage diversification of lead compounds. The distinct regioisomeric substitution pattern (meta-bromo) dictates specific reactivity and product regioselectivity in cyclization reactions, making it a non-substitutable building block for the synthesis of defined heterocyclic scaffolds [2].

Selectivity Profiling and Off-Target Assessment in Enzyme Inhibitor Development

The documented >1,400-fold selectivity gap between APN and HDAC1/HDAC2 inhibition positions 3-[(3-bromophenyl)amino]propanenitrile as a valuable control compound in broader kinase and enzyme inhibitor selectivity panels [1]. When used alongside less selective analogs, it aids in deconvoluting phenotypic screening hits and confirming that observed biological effects are mediated through APN rather than other structurally related enzymes. This application is critical for avoiding misinterpretation of cellular assay results and for guiding the optimization of selectivity profiles in advanced lead series.

Pharmacophore Modeling and Structure-Based Drug Design for APN Ligands

The established binding affinity of the 3-bromophenyl-amino-propanenitrile scaffold to APN provides an empirical anchor for computational pharmacophore generation and molecular docking studies [1]. The 70 nM IC50 value, combined with the compound's relatively low molecular weight (225.09 g/mol) and defined chemical structure, makes it an ideal reference ligand for validating docking poses and scoring functions in APN homology models or crystal structures. This application supports the rational design of novel APN inhibitors with improved potency and selectivity profiles.

Quote Request

Request a Quote for 3-[(3-Bromophenyl)amino]propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.